molecular formula C21H14FNO B1272219 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile CAS No. 446275-89-4

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile

Cat. No.: B1272219
CAS No.: 446275-89-4
M. Wt: 315.3 g/mol
InChI Key: AASRCBKEVNIKNS-UHFFFAOYSA-N
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Description

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is an organic compound that features both benzoyl and fluorophenyl groups attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile typically involves multi-step organic reactions. One common method might include the following steps:

    Formation of Benzoylphenyl Intermediate: This can be achieved through Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of Fluorophenyl Group: The intermediate can then undergo a nucleophilic substitution reaction with a fluorobenzene derivative.

    Formation of Acetonitrile Moiety: Finally, the acetonitrile group can be introduced via a reaction with a suitable nitrile source under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzophenone derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Use in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzoylphenyl)-2-phenylacetonitrile: Lacks the fluorine atom, which might affect its reactivity and applications.

    2-(4-Fluorophenyl)-2-phenylacetonitrile: Lacks the benzoyl group, potentially altering its chemical properties.

    Benzoylphenylacetonitrile: A simpler structure that might serve as a precursor or intermediate in the synthesis of more complex compounds.

Uniqueness

The presence of both benzoyl and fluorophenyl groups in 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.

Properties

IUPAC Name

2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO/c22-19-12-10-16(11-13-19)20(14-23)15-6-8-18(9-7-15)21(24)17-4-2-1-3-5-17/h1-13,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASRCBKEVNIKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372238
Record name 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446275-89-4
Record name Benzeneacetonitrile, 4-benzoyl-α-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446275-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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